alpha-Hydroxypyridine-4-methanesulphonic acid

Photosynthesis Glycolate Pathway Plant Physiology

For procurement teams and R&D leads, selecting the correct isomer is critical. This 4-pyridyl HPMS isomer (CAS 4872-28-0) acts as a subtle metabolic probe in photosynthetic carbon pathway studies, unlike the inhibitory 2-isomer. Its unique 4-position scaffold also makes it an essential building block for SAR investigations and novel material science research. Procure this specific isomer to ensure experimental accuracy and avoid failures caused by generic isomer mixtures.

Molecular Formula C6H7NO4S
Molecular Weight 189.19 g/mol
CAS No. 4872-28-0
Cat. No. B3337005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Hydroxypyridine-4-methanesulphonic acid
CAS4872-28-0
Molecular FormulaC6H7NO4S
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(O)S(=O)(=O)O
InChIInChI=1S/C6H7NO4S/c8-6(12(9,10)11)5-1-3-7-4-2-5/h1-4,6,8H,(H,9,10,11)
InChIKeyLQGYKYJLWSWUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is Alpha-Hydroxypyridine-4-methanesulphonic Acid (CAS 4872-28-0)? A Procurement and Specification Overview


Alpha-Hydroxypyridine-4-methanesulphonic acid (CAS 4872-28-0), also known as 4-pyridylhydroxymethanesulfonic acid or hydroxy(pyridin-4-yl)methanesulfonic acid, is a small-molecule organic compound with the molecular formula C6H7NO4S and a molecular weight of 189.19 g/mol [1]. It is a positional isomer within the alpha-hydroxypyridine methanesulfonic acid family, distinguished by the substitution of the hydroxymethanesulfonic acid moiety at the 4-position of the pyridine ring. The compound is a white to off-white crystalline solid, soluble in water due to its sulfonic acid group, and is commercially available with a typical purity of 95–98% from various research chemical suppliers . Its primary industrial and academic utility lies in its role as an organic synthetic intermediate and a reagent in specialized biochemical studies, particularly those investigating photosynthetic carbon metabolism pathways [2].

Why Alpha-Hydroxypyridine-4-methanesulphonic Acid (CAS 4872-28-0) Cannot Be Substituted by Other Pyridyl Isomers or Analogs


The alpha-hydroxypyridine methanesulfonic acids (HPMS) exist as three distinct positional isomers: 2-pyridyl (CAS 3343-41-7), 3-pyridyl (CAS 4812-14-0), and 4-pyridyl (CAS 4872-28-0). Despite sharing an identical molecular formula and molecular weight, these isomers exhibit profoundly divergent biochemical activities and industrial utilities due to the regiospecific positioning of the hydroxymethanesulfonic acid group on the pyridine ring. For instance, the 2-pyridyl isomer is a well-documented inhibitor of photosynthesis, directly impacting the glycolate pathway and stomatal behavior in plants [1]. In stark contrast, the 3-pyridyl isomer finds application as a gloss additive in acidic gold electroplating baths, leveraging its unique electrochemical properties [2]. The 4-pyridyl isomer occupies a distinct niche; early studies indicate it has only a minor effect on photosynthetic labeling patterns, suggesting a fundamentally different biological interaction profile [3]. Therefore, procuring the generic compound class without specifying the exact 4-position isomer is highly likely to result in experimental failure or process inconsistency, as the desired chemical, biological, or industrial function is exquisitely dependent on the precise regioisomer.

Alpha-Hydroxypyridine-4-methanesulphonic Acid (CAS 4872-28-0): Comparative Performance Data and Differentiation


Inhibition of Photosynthetic CO2 Fixation: 4-Isomer vs. 2-Isomer in Soybean Leaf Cells

In a direct study on isolated soybean leaf cells, treatment with alpha-hydroxypyridinemethanesulfonic acid (the 2-pyridyl isomer) under acidic conditions resulted in a severe inhibition of photosynthesis, despite an increase in 14CO2 incorporation into glycolate [1]. In contrast, the 4-pyridyl isomer (α-hydroxypyridylmethane-sulfonic acid) was tested in a separate study on the cyanobacterium Anacystis nidulans. At a concentration of 10^-5 M, the 4-isomer exhibited only a small effect on the percentage distribution of 14C-labeled photosynthetic products, a stark difference from the severe metabolic disruption caused by the 2-isomer in higher plants [2]. This demonstrates a significant, position-dependent difference in biological activity.

Photosynthesis Glycolate Pathway Plant Physiology Enzyme Inhibition

Industrial Application in Electrodeposition: 4-Isomer vs. 3-Isomer as a Gloss Additive

Patented formulations for acidic gold electroplating baths explicitly list 3-pyridylhydroxymethanesulfonic acid (the 3-isomer) as an effective gloss additive [1]. The 4-isomer is notably absent from this list and related electrodeposition patents, including those describing general pyridine derivatives for this purpose. This specific exclusion implies a significant difference in the electrochemical behavior or surface interaction of the 4-isomer, which does not provide the same beneficial effect on current density range or deposition performance. While no direct comparative study quantifies the performance difference, the patent's selective inclusion of the 3-isomer serves as a strong class-level inference of functional differentiation.

Electrochemistry Materials Science Gold Plating Surface Finishing

Enzyme Inhibition Profile: Target Specificity of 4-Isomer in Photosynthetic Organisms

In crude extracts of the cyanobacterium Anacystis nidulans, the 4-pyridyl isomer (referred to as α-hydroxypyridylmethane-sulfonic acid) demonstrated inhibitory activity against key photosynthetic enzymes. Specifically, it inhibited glycolate dehydrogenase, ribulose-1,5-diphosphate carboxylase (RuBisCO), and phosphoenolpyruvate carboxylase [1]. While the study did not provide direct quantitative IC50 values, it did compare the effect to that of dichlorophenyldimethyl urea (DCMU), a classic photosynthesis inhibitor. The fact that multiple enzymes across the C4 pathway were affected suggests a distinct, albeit weak, multi-target interaction profile for the 4-isomer, which differs from the more potent and specific glycolate oxidase inhibition often associated with the 2-isomer [2].

Enzymology Photosynthesis Cyanobacteria Metabolic Pathway Analysis

Physicochemical Properties: Computed LogP and Hydrogen Bonding Profile

Although all three positional isomers share the same molecular formula and molecular weight (189.19 g/mol), their subtle structural differences can influence physicochemical properties relevant to drug design and chemical handling. Computed data for the 4-isomer from PubChem indicates an XLogP3-AA value of -1.0, a topological polar surface area (TPSA) of 95.9 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 [1]. These values provide a baseline for assessing its drug-likeness, solubility, and permeability. For comparison, the 3-isomer has a computed ACD/LogP of -2.22 and an ACD/LogD of -5.60 at pH 5.5 . These differing LogP values suggest that the regioisomers possess measurably different lipophilicities, which would translate to different partitioning behaviors in biological assays and purification workflows.

Medicinal Chemistry ADME Drug Design Physicochemical Properties

Recommended Application Scenarios for Alpha-Hydroxypyridine-4-methanesulphonic Acid (CAS 4872-28-0)


Probing the C4 Photosynthetic Pathway in Cyanobacteria and Algae

Based on evidence that the 4-isomer exhibits only a small effect on the distribution of 14C-labeled products in Anacystis nidulans, it serves as a subtle metabolic probe. Unlike the 2-isomer, which severely inhibits photosynthesis, the 4-isomer allows researchers to investigate carbon flux through the C4 pathway without completely shutting down the system [1]. Its weak, multi-enzyme inhibition profile makes it ideal for studying regulatory feedback mechanisms and carbon partitioning in photosynthetic microorganisms.

Synthesis of Novel Pyridine-Derived Building Blocks and Intermediates

The compound is established as an organic synthetic intermediate . Its unique 4-position substitution offers a distinct chemical handle for further derivatization compared to the 2- and 3-isomers. This makes it a valuable building block for creating novel heterocyclic compounds with potentially different biological or material properties, specifically when a 4-pyridyl scaffold is required in the final target molecule.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

The clear, position-dependent differences in biological activity and computed physicochemical properties (e.g., XLogP3-AA of -1.0 vs. ACD/LogP of -2.22 for the 3-isomer) make the 4-isomer an essential comparator in SAR studies [2]. When screening a series of pyridine derivatives, including the pure 4-isomer is critical for defining the pharmacological contributions of the regiospecific substitution, directly informing lead optimization and patent strategies.

Development of Electrochemical and Coordination Chemistry Applications

While the 3-isomer is a known gloss additive in gold plating, the 4-isomer's unique electronic structure (due to its substitution pattern) may confer different metal-chelating or electrochemical properties [3]. This opens avenues for research into novel electrolytes, metal-organic frameworks (MOFs), or homogeneous catalysts where the specific geometry and electron density of the 4-pyridyl group is advantageous. It represents an underexplored scaffold for materials chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Hydroxypyridine-4-methanesulphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.